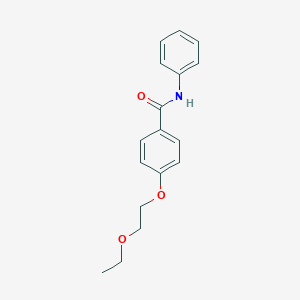
4-(2-ethoxyethoxy)-N-phenylbenzamide
描述
4-(2-Ethoxyethoxy)-N-phenylbenzamide is a substituted benzamide derivative featuring a 2-ethoxyethoxy group at the 4-position of the benzamide ring and an N-phenyl substituent. The 2-ethoxyethoxy group likely enhances solubility and modulates electronic properties, influencing interactions with biological targets. Synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related compounds .
属性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
4-(2-ethoxyethoxy)-N-phenylbenzamide |
InChI |
InChI=1S/C17H19NO3/c1-2-20-12-13-21-16-10-8-14(9-11-16)17(19)18-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19) |
InChI 键 |
UPZKRSOPMWNTGP-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
规范 SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues
Key structural analogs vary in substituents on the benzamide ring (position 4) or the N-phenyl group. Examples include:
Physicochemical Properties
Physical properties vary significantly with substituents:
- Chromatographic Behavior : The 2-ethoxyethoxy group increases polarity compared to simpler alkoxy substituents, as inferred from Rf values of related compounds (e.g., compound 86: Rf = 0.35 vs. precursor 85: Rf = 0.30) .
- Mass Spectrometry : N-Phenylbenzamide (PB) exhibits distinct ion intensity profiles compared to HPE due to structural differences, highlighting the impact of substituents on analytical detection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


